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Application Notes and Protocols for Volixibat Research Using Ldlr-/-Leiden Mice

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Compound of Interest

Compound Name: Volixibat

Cat. No.: B1684035

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Audience: Researchers, scientists, and drug development professionals.

Topic: Ldlr-/-Leiden mice as a model for **Volixibat** research.

Introduction

Volixibat is a selective, minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1] By blocking the reabsorption of bile acids in the terminal ileum, **Volixibat** interrupts the enterohepatic circulation, leading to increased fecal bile acid excretion.[2] This, in turn, stimulates the liver to synthesize more bile acids from cholesterol, a process that can lower systemic and hepatic cholesterol levels.[2] This mechanism of action makes **Volixibat** a promising therapeutic agent for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and associated dyslipidemia.

The Ldlr-/-Leiden mouse model is a well-established and translationally relevant model for studying diet-induced NASH, fibrosis, and atherosclerosis.[3][4] These mice lack the low-density lipoprotein receptor (Ldlr) and carry a mutation in the apolipoprotein E (ApoE) gene, leading to a human-like lipoprotein profile with elevated levels of VLDL and LDL cholesterol, especially when fed a high-fat diet (HFD).[3] The combination of this robust disease model with the targeted mechanism of **Volixibat** provides a powerful platform for preclinical research.

These application notes provide detailed protocols for using Ldlr^{-/-}.Leiden mice to investigate the efficacy of **Volixibat** in ameliorating NASH and related metabolic complications.

Data Presentation

The following tables summarize the key quantitative data from a representative study by Salic et al. (2019) investigating the effects of **Volixibat** in HFD-fed Ldlr^{-/-}.Leiden mice over 24 weeks.[\[5\]](#)[\[6\]](#)

Table 1: Effects of **Volixibat** on Plasma Lipids and Liver Enzymes

Parameter	HFD Control (Mean ± SEM)	Volixibat (5 mg/kg) (Mean ± SEM)	Volixibat (15 mg/kg) (Mean ± SEM)	Volixibat (30 mg/kg) (Mean ± SEM)
Total Cholesterol (mmol/L)	20.1 ± 1.1	18.9 ± 0.9	17.5 ± 0.8	16.3 ± 0.7**
Triglycerides (mmol/L)	2.5 ± 0.2	2.3 ± 0.2	2.1 ± 0.1	1.9 ± 0.1
ALT (U/L)	150 ± 15	135 ± 12	120 ± 10	105 ± 8**
AST (U/L)	200 ± 20	180 ± 18	160 ± 15	140 ± 12**

*p < 0.05, **p < 0.01 vs HFD Control. Data extracted from Salic et al., 2019.

[\[5\]](#)[\[6\]](#)

Table 2: Effects of **Volixibat** on Liver Histology and Lipids

Parameter	HFD Control (Mean \pm SD)	Volixibat (30 mg/kg) (Mean \pm SD)
Hepatic Triglycerides ($\mu\text{mol/g}$)	120.5 \pm 15.2	85.3 \pm 10.1
Hepatic Cholesteryl Esters (nmol/g)	35.2 \pm 4.5	22.1 \pm 3.2
Hepatocyte Hypertrophy (score)	2.8 \pm 0.4	1.5 \pm 0.3
NAFLD Activity Score (NAS)	5.9 \pm 0.7	3.8 \pm 0.5

***p < 0.001 vs HFD Control.
Data extracted from Salic et al., 2019.[5]

Experimental Protocols

Animal Model and High-Fat Diet (HFD) Induction

- Animal Model: Male Ldlr-/-Leiden mice.
- Age: 12-16 weeks at the start of the study.
- Housing: Group-housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
- Diet:
 - Control Group: Standard chow diet.
 - Disease Induction: High-fat diet (HFD) containing 24% (w/w) lard and 0.25% (w/w) cholesterol.[4] This diet is typically administered for a period of 20-24 weeks to induce obesity, dyslipidemia, NASH, and atherosclerosis.[7][8]

Volixibat Administration

- Formulation: **Volixibat** can be administered as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose).

- Dosing: Doses ranging from 5 to 30 mg/kg body weight are typically used.[\[6\]](#)
- Administration: Daily oral gavage.
- Duration: Treatment is typically carried out for the last 12-16 weeks of the HFD feeding period.

Lipid Profiling

- Sample Collection: Collect blood samples from the tail vein or via cardiac puncture at specified time points. Plasma is separated by centrifugation.
- Analysis:
 - Total Cholesterol and Triglycerides: Measured using commercially available enzymatic kits.
 - Lipoprotein Profile: Determined by size-exclusion chromatography of plasma samples.

Atherosclerosis Assessment in the Aortic Root

- Tissue Collection: At the end of the study, perfuse mice with PBS and then with 4% paraformaldehyde. Excise the heart and the aortic arch.
- Tissue Processing:
 - Fix the heart in 4% paraformaldehyde overnight.
 - Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
 - Serially section the aortic root (5 μ m sections).
- Staining:
 - Hematoxylin and Eosin (H&E): For general morphology and plaque composition.
 - Oil Red O: To visualize neutral lipids within the atherosclerotic plaques.
- Quantification:

- Capture images of the stained sections using a light microscope.
- Quantify the lesion area in the aortic root using image analysis software (e.g., ImageJ).
The total lesion area is typically measured across multiple sections of the aortic root to get a representative average.

Liver Histology for NASH Assessment

- Tissue Collection: Collect a lobe of the liver and fix it in 4% paraformaldehyde.
- Tissue Processing: Embed the fixed liver tissue in paraffin and cut 4-5 μ m sections.
- Staining:
 - H&E Staining: To assess steatosis, inflammation, and hepatocyte ballooning.
 - Sirius Red Staining: To visualize and quantify collagen deposition as a measure of fibrosis.
- Scoring:
 - NAFLD Activity Score (NAS): Score the H&E stained sections for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). The sum of these scores constitutes the NAS.
 - Fibrosis Staging: Score the Sirius Red stained sections for the extent and location of fibrosis (F0-F4).

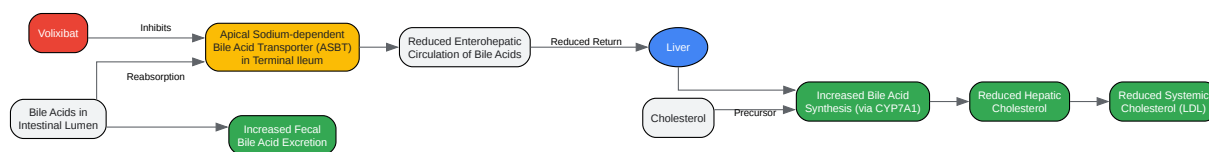
Gene Expression Analysis (qPCR)

- Sample Collection: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
- RNA Extraction: Extract total RNA from the liver tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
- cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA reverse transcription kit.
- qPCR:

- Perform real-time quantitative PCR using a SYBR Green-based master mix.
- Use primers for target genes involved in lipid metabolism and inflammation (e.g., Srebf2, Pgc-1 β , Insr).
- Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh or Actb).
- Calculate the relative gene expression using the $\Delta\Delta C_t$ method.

Visualizations

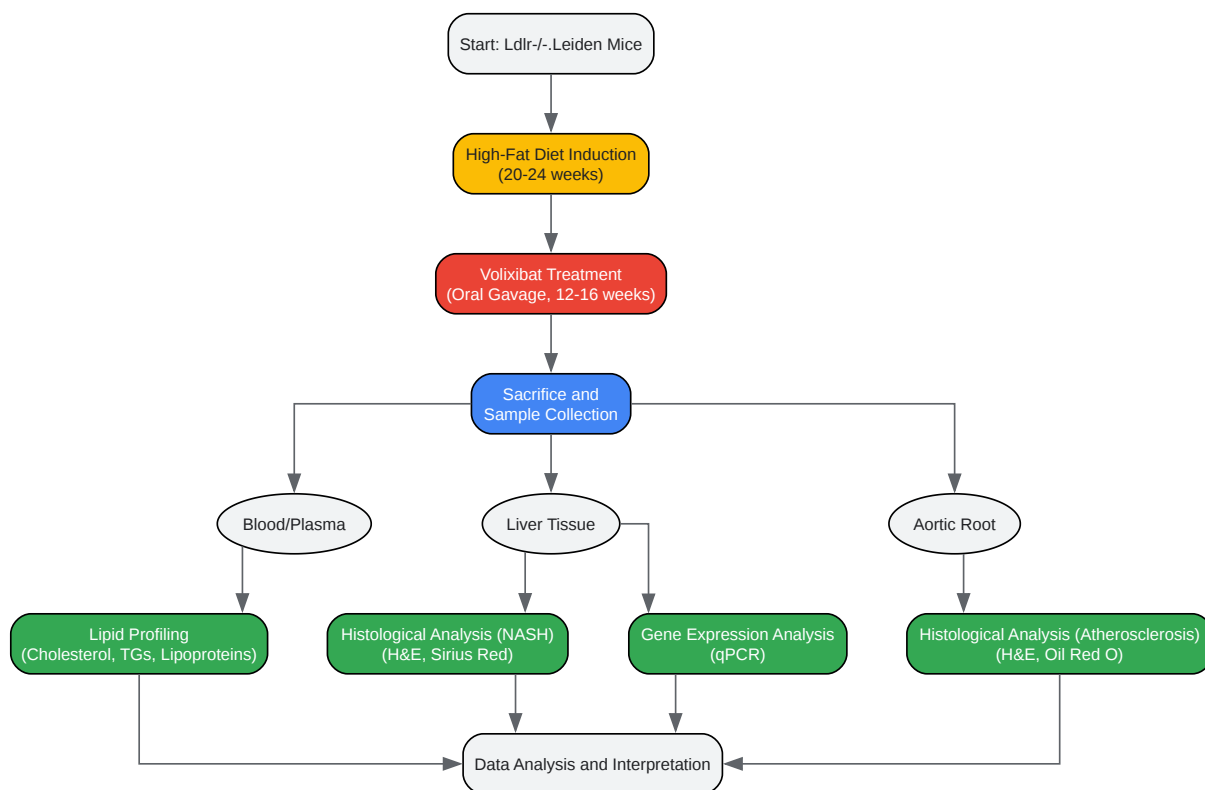
Signaling Pathway of Volixibat Action



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Caption: Mechanism of action of **Volixibat**.

Experimental Workflow



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Caption: Experimental workflow for **Volixibat** research.

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